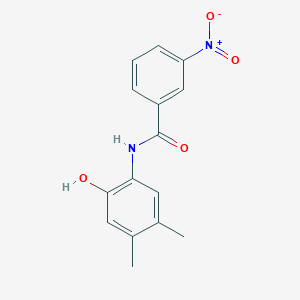
N-(2-hydroxy-4,5-dimethylphenyl)-2-methyl-3-nitrobenzamide
Descripción general
Descripción
N-(2-hydroxy-4,5-dimethylphenyl)-2-methyl-3-nitrobenzamide, also known as HDM-2 inhibitor, is a small molecule compound that has been extensively studied for its potential in cancer treatment. HDM-2 is an oncogene that plays a crucial role in regulating the activity of the tumor suppressor protein p53. The inhibition of HDM-2 can lead to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
N-(2-hydroxy-4,5-dimethylphenyl)-2-methyl-3-nitrobenzamide inhibitor works by binding to the this compound protein and preventing its interaction with p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. This compound inhibitor has also been shown to have other mechanisms of action, including the inhibition of angiogenesis and the induction of autophagy.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects in cancer cells. These include the upregulation of p53 target genes, the inhibition of cell proliferation and migration, the induction of cell cycle arrest and apoptosis, and the modulation of the tumor microenvironment. This compound inhibitor has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-4,5-dimethylphenyl)-2-methyl-3-nitrobenzamide inhibitor has several advantages for lab experiments, including its high potency and specificity for this compound, its well-characterized mechanism of action, and its ability to induce p53-dependent apoptosis in various cancer cell lines. However, this compound inhibitor also has some limitations, including its low solubility and stability, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development of N-(2-hydroxy-4,5-dimethylphenyl)-2-methyl-3-nitrobenzamide inhibitor. These include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, the combination with other anticancer agents, and the evaluation of its efficacy in different types of cancer. This compound inhibitor also has potential applications in other diseases, such as neurodegenerative disorders and viral infections. Further research is needed to fully explore the therapeutic potential of this compound inhibitor.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4,5-dimethylphenyl)-2-methyl-3-nitrobenzamide inhibitor has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that this compound inhibitor can induce p53-dependent apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound inhibitor in cancer patients. The results showed that this compound inhibitor can induce tumor regression and improve survival in some patients with advanced solid tumors.
Propiedades
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-7-13(15(19)8-10(9)2)17-16(20)12-5-4-6-14(11(12)3)18(21)22/h4-8,19H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTPAMBILBZRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2-methylcyclohexyl)acetamide]](/img/structure/B3923002.png)
![(8R*,9aS*)-8-hydroxy-2-[3-(1H-imidazol-1-yl)propyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3923005.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B3923017.png)
![(5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol](/img/structure/B3923022.png)
![2-[tert-butyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3923025.png)
![(2R)-2-amino-N-cyclopropyl-N-[4-(methylthio)benzyl]-2-phenylacetamide hydrochloride](/img/structure/B3923042.png)

![1-{1-[2-(2-ethylphenoxy)ethyl]pyrrolidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B3923064.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3923067.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3923080.png)
![3-(4-bromobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate](/img/structure/B3923088.png)
![8-[(dimethylamino)methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B3923093.png)
![4-[(diethylamino)methyl]-5-ethyl-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-furamide](/img/structure/B3923096.png)
![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3923100.png)